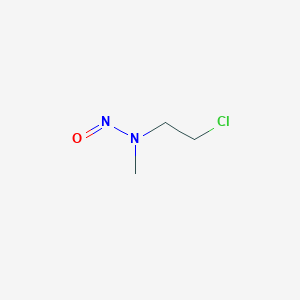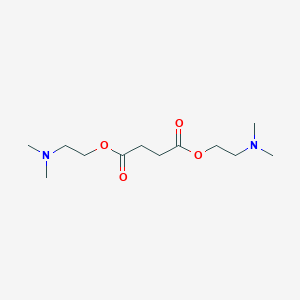
N,N'-Bis(3-Trimethoxysilylpropyl)urea
Overview
Description
“N,N’-Bis(3-Trimethoxysilylpropyl)urea” is a chemical compound with the molecular formula C13H32N2O7Si2 . It is a urea-based surface modifying agent that is used for forming self-assembled monolayers (SAMs) on a variety of substrates .
Molecular Structure Analysis
The molecular weight of “N,N’-Bis(3-Trimethoxysilylpropyl)urea” is 384.57 g/mol . The structure of this compound includes two trimethoxysilylpropyl groups attached to a urea group .Chemical Reactions Analysis
“N,N’-Bis(3-Trimethoxysilylpropyl)urea” is mainly utilized to immobilize the surface atoms by forming a ligand . The exact chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis
“N,N’-Bis(3-Trimethoxysilylpropyl)urea” is a liquid substance with a density of 1.1 g/mL . Its boiling point is predicted to be 414.5±30.0 °C . The refractive index at 20˚C is 1.4488 . It has a flash point of >110°C .Scientific Research Applications
Enhancing Hydrolytic Stability
“N,N’-Bis(3-Trimethoxysilylpropyl)urea” is known as a bis-silanes additive that enhances hydrolytic stability . This property impacts the increased product shelf life, ensuring better substrate bonding .
Improving Mechanical Properties in Coatings
This compound leads to improved mechanical properties in coatings . The enhanced bonding and stability provided by this compound can result in coatings with superior durability and resilience .
Composite Applications
“N,N’-Bis(3-Trimethoxysilylpropyl)urea” also finds use in composite applications . Its unique properties can enhance the performance and longevity of composite materials .
Material Synthesis
The compound can play a significant role in material synthesis . Its unique characteristics can modulate the nucleation and growth of materials .
Chemical Reactions
“N,N’-Bis(3-Trimethoxysilylpropyl)urea” can influence the pathways of chemical reactions . It can serve as a potential solvent to control the synthesis of materials and chemicals .
Electrocatalysis
Deep eutectic solvents (DESs) with special characteristics like “N,N’-Bis(3-Trimethoxysilylpropyl)urea” are suitable candidates in electrocatalysis because of their high conductivity and wide electrochemical window .
Mechanism of Action
Target of Action
N,N’-Bis(3-Trimethoxysilylpropyl)urea, also known as bis-silanes, primarily targets siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . It is used as an adhesion promoter, coupling agent, and intermediate in chemical production .
Mode of Action
This compound forms a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure . It has the ability to form up to six bonds to a substrate compared to conventional silanes, which can form only three bonds to a substrate .
Biochemical Pathways
It is known that the organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .
Pharmacokinetics
It is known that this compound reacts slowly with moisture/water , which may influence its bioavailability.
Result of Action
The result of the action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is the formation of a durable bond between organic and inorganic materials, leading to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .
Action Environment
The action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is influenced by environmental factors such as moisture and water. It has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water . This property enhances its hydrolytic stability, impacting its action, efficacy, and stability .
Safety and Hazards
properties
IUPAC Name |
1,3-bis(3-trimethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGFGSXXVWDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(3-trimethoxysilylpropyl)urea | |
CAS RN |
18418-53-6 | |
| Record name | Bis[3-(Trimethoxysilyl)Propyl]Urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
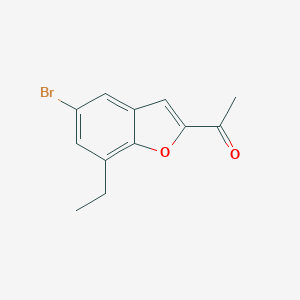


![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
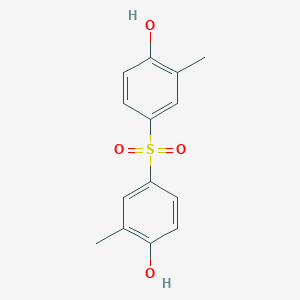
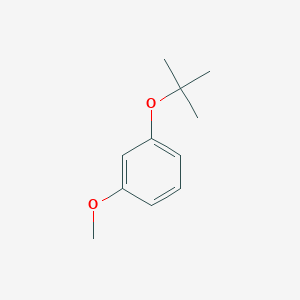
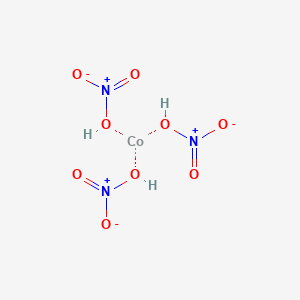

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
